chemical structure and physical properties of 2-acetylphenyl cyanate
chemical structure and physical properties of 2-acetylphenyl cyanate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Physical Properties of 2-Acetylphenyl Cyanate
Executive Summary
In the landscape of advanced organic synthesis and materials science, aryl cyanates represent a highly versatile class of reactive intermediates. 2-Acetylphenyl cyanate (CAS: 1128-22-9) is a specialized ortho-substituted aryl cyanate characterized by the presence of a cyanate ester group (-OCN) adjacent to an acetyl moiety. This unique structural motif makes it a valuable precursor in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and high-performance cyanate ester resins[1][2].
This whitepaper provides an authoritative, E-E-A-T-aligned (Experience, Expertise, Authoritativeness, and Trustworthiness) analysis of 2-acetylphenyl cyanate. It details its structural nuances, physical properties, field-proven synthetic methodologies, and the mechanistic causality behind its reactivity.
Chemical Structure and Electronic Profiling
The molecular architecture of 2-acetylphenyl cyanate ( C9H7NO2 ) consists of a benzene ring substituted with an acetyl group at the C1 position and a cyanate ester at the C2 position.
Steric and Electronic Effects
The reactivity of the cyanate group is heavily influenced by the ortho-acetyl substituent. The acetyl group is electron-withdrawing via resonance and inductive effects, which increases the electrophilicity of the cyanate carbon. This makes the molecule highly susceptible to nucleophilic attack. Furthermore, the ortho positioning introduces steric hindrance, which can modulate the kinetics of cyclotrimerization—a common pathway for aryl cyanates forming triazine networks[3][4].
Physical and Chemical Properties
Understanding the baseline physical properties is critical for predicting solubility, partitioning, and handling requirements during drug development or materials engineering.
Table 1: Key Physical and Chemical Properties of 2-Acetylphenyl Cyanate
| Property | Value / Description |
| CAS Registry Number | 1128-22-9[1] |
| IUPAC Name | (2-acetylphenyl) cyanate |
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol [2] |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC#N[2] |
| Appearance | Brown or yellow solid[5] |
| Topological Polar Surface Area (PSA) | 50.09 Ų[2] |
| Partition Coefficient (logP) | ~1.75[2] |
| Storage Temperature | 2-8°C (Moisture sensitive)[5] |
Synthesis Methodology and Mechanistic Causality
The synthesis of 2-acetylphenyl cyanate relies on the classic cyanation of phenols using cyanogen halides, originally pioneered by Grigat and Pütter[2][6]. The protocol requires strict environmental controls to prevent side reactions.
The Causality of Experimental Design
The reaction involves the nucleophilic attack of the phenolate ion (derived from 2-hydroxyacetophenone) on the electrophilic carbon of cyanogen bromide ( BrCN ).
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Temperature Control (-30°C to -10°C): The reaction must be kept at cryogenic temperatures. The causality here is twofold: first, to control the exothermic nature of the reaction; second, to prevent the newly formed aryl cyanate from reacting with unreacted phenolate to form an unwanted imidocarbonate intermediate[3].
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Base Selection (Triethylamine): A non-nucleophilic tertiary amine is used to deprotonate the phenol without competing for the electrophilic cyanogen bromide.
Step-by-Step Synthetic Protocol
Self-Validating Workflow for the Synthesis of 2-Acetylphenyl Cyanate:
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Preparation of Reagents: Dissolve 1.0 equivalent of 2-hydroxyacetophenone (CAS: 118-93-4) in anhydrous acetone under an inert nitrogen atmosphere.
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Electrophile Addition: Add 1.1 to 1.5 equivalents of liquefied cyanogen bromide ( BrCN ) to the solution. Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood.
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Cryogenic Cooling: Cool the reaction vessel to -30°C using a dry ice/acetone bath.
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Base Addition: Dissolve 1.1 equivalents of anhydrous triethylamine in acetone. Add this solution dropwise over 45–60 minutes. Critical Checkpoint: Maintain the internal temperature strictly below -20°C during addition to prevent imidocarbonate formation[7].
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Maturation: Stir the suspension for an additional 1 hour at -10°C, then allow it to slowly warm to 0°C.
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Workup: Filter the precipitated triethylammonium bromide salt rapidly. Evaporate the acetone filtrate under reduced pressure at ambient temperature.
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Purification: Dissolve the crude residue in dichloromethane, wash with ice-cold deionized water to remove residual salts and unreacted phenol, dry over anhydrous Na2SO4 , and concentrate to yield the brown/yellow solid product.
Fig 1: Step-by-step cryogenic synthesis workflow of 2-acetylphenyl cyanate.
Reactivity and Chemical Biology Applications
Aryl cyanates are highly reactive due to the strong polarization of the −O−C≡N bond. 2-Acetylphenyl cyanate participates in two primary reaction pathways depending on the thermal and chemical environment.
Cyclotrimerization to Triazine Networks
Upon thermal activation (often catalyzed by transition metals like zinc or copper salts), 2-acetylphenyl cyanate undergoes cyclotrimerization. Three cyanate groups converge to form a highly stable 1,3,5-triazine ring[3][4]. This reaction is the foundational mechanism for producing cyanate ester resins, which are prized in aerospace and microelectronics for their high glass transition temperatures ( Tg ), low dielectric loss, and exceptional hydrolytic stability[3][8].
Nucleophilic Addition
The electrophilic carbon of the cyanate group is highly susceptible to nucleophilic attack.
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Hydrolysis: In the presence of moisture, the cyanate ester rapidly hydrolyzes to form a carbamate, which can further decompose into a phenol and ammonia[4]. This dictates the strict 2-8°C, moisture-free storage requirement[5].
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Amine Reactivity: Reaction with primary or secondary amines yields isoureas, which are valuable intermediates in the synthesis of heterocyclic APIs.
Fig 2: Divergent reactivity pathways of 2-acetylphenyl cyanate based on environmental conditions.
Analytical Characterization Benchmarks
To validate the successful synthesis and purity of 2-acetylphenyl cyanate, specific spectroscopic signatures must be confirmed.
Table 2: Expected Analytical Signatures
| Analytical Method | Target Signature | Structural Causality |
| FT-IR Spectroscopy | ~2240 - 2280 cm⁻¹ (Strong, sharp) | Stretching vibration of the −O−C≡N group. Absence of broad -OH stretch (~3300 cm⁻¹) confirms complete conversion of the phenol[4]. |
| FT-IR Spectroscopy | ~1680 - 1700 cm⁻¹ (Strong) | Carbonyl ( C=O ) stretch of the ortho-acetyl group, slightly shifted due to conjugation with the aromatic ring. |
| ¹H NMR ( CDCl3 ) | ~2.60 ppm (Singlet, 3H) | Protons of the methyl group adjacent to the carbonyl ( CH3−C=O ). |
| ¹³C NMR ( CDCl3 ) | ~108 - 112 ppm | The highly deshielded carbon atom of the cyanate group ( −O−C≡N ). |
Handling, Stability, and Storage Protocols
Due to the inherent electrophilicity of the cyanate group, 2-acetylphenyl cyanate is highly sensitive to ambient moisture.
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Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C[5].
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Handling: All transfers should occur using Schlenk line techniques or within a glovebox to prevent atmospheric moisture from initiating premature hydrolysis to carbamates[4].
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Thermal Hazards: Avoid exposure to strong Lewis acids or bases during storage, as these can catalyze uncontrolled, highly exothermic cyclotrimerization[9].
References
- Buy Enestebol (EVT-455933) | 2320-86-7 - EvitaChem. Evitachem.com.
- CAS 1128-22-9|2-Acetylphenylcyanat - Heterocyclic Compound-Custom Synthesis-Rlavie. Rlavie.com.
- Ácido ciánico, éster 2-acetilfenílico (9CI) 1128-22-9 wiki - Es - Guidechem. Guidechem.com.
- Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC. Nih.gov.
- Organic CHEMISTRY - TSI Journals. Tsijournals.com.
- Cyanate Ester Resins - ResearchGate. Researchgate.net.
- Fluoromethylene Cyanate Ester Resins. Synthesis, Characterization, and Fluoromethylene Chain Length Effects | Macromolecules - ACS Publications. Acs.org.
- Low-transmission-loss modified cyanate ester materials for high-frequency applications. Ieee.org.
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